Stannane, benzoyltrimethyl-
Description
Historical Context and Evolution of Organometallic Tin Chemistry
The study of organometallic chemistry, which examines compounds containing at least one bond between a carbon atom and a metal, has its origins in the 18th century. wikipedia.orgslideshare.net One of the earliest significant discoveries was made in 1760 by French chemist Louis Cadet, who unintentionally synthesized cacodyl (B8556844) oxide, an organo-arsenic compound, while working with inks. libretexts.org This marked the beginning of a field that would grow to have immense industrial importance. slideshare.netlibretexts.org
Throughout the 19th century, several key milestones propelled the field forward. In 1827, the first olefin complex, Zeise's salt, was synthesized, revealing that organic molecules could bond to metals through their pi electrons. uomustansiriyah.edu.iq This was followed by the preparation of important organometallic reagents such as alkylmercury halides by Frankland in 1852 and organochlorosilanes by Friedel and Crafts in 1863. uomustansiriyah.edu.iq The late 19th and early 20th centuries saw the discovery of nickel tetracarbonyl by Mond in 1890 and the development of Grignard reagents, which are organomagnesium complexes, by Barbier and Grignard around 1898. uomustansiriyah.edu.iq These discoveries, along with the synthesis of the first σ-organotransition-metal compound, [(CH3)3PtI], by W. J. Pope in 1909, and the preparation of the first lithium alkyls by Wilhelm Schlenk in 1917, laid the fundamental groundwork for modern organometallic chemistry. libretexts.orguomustansiriyah.edu.iq
Organotin compounds, a specific class of organometallic compounds containing at least one tin-carbon bond, began to be systematically studied as the broader field of organometallic chemistry advanced in the 19th and 20th centuries. numberanalytics.com The versatility of tin, which can exist in multiple oxidation states (primarily +2 and +4), allows for the formation of a wide array of compounds with diverse applications. numberanalytics.com These compounds are crucial in main group chemistry, where they can act as Lewis acids and facilitate numerous chemical transformations. numberanalytics.com The development of organotin chemistry has been driven by the need for more efficient catalysts and reagents in organic synthesis. numberanalytics.com
Overview of Acylstannane Utility in Modern Synthetic Methodologies
Acylstannanes are a class of organotin compounds that have emerged as valuable reagents in modern organic synthesis. Their utility stems from their unique reactivity, which allows for the formation of carbon-carbon and carbon-heteroatom bonds under various conditions. Synthetic methods development is a field of chemistry focused on creating new tools for chemical bond formation and transformation, playing a key role in areas like materials science and drug design. csic.es Acylstannanes have become one of these important tools.
One of the significant applications of acylstannanes is in palladium-catalyzed acylation reactions. For instance, they react with allylic esters in the presence of a palladium catalyst to produce β,γ-unsaturated ketones. thieme-connect.de This method is often preferred for introducing a benzoyl group compared to using acylsilanes, as it typically results in higher yields and a reduced risk of product isomerization. thieme-connect.descirp.org
Acylstannanes also participate in addition reactions to various unsaturated systems. They can add to 1,2-dienes in the presence of a nickel catalyst to form α-(acylmethyl)vinylstannanes. thieme-connect.de Furthermore, they undergo syn-addition to alk-2-ynoate esters, also catalyzed by nickel, leading to the formation of functionalized alkenes. thieme-connect.de The acylation of enones using acylstannanes is also possible, often catalyzed by palladium complexes, to generate 1,4-dicarbonyl compounds. thieme-connect.de
Beyond these applications, acylstannanes have been explored in other synthetic transformations. For example, they can be used in the synthesis of tetraacylstannanes and have been investigated as a tin source for generating highly reactive stannylpotassium (Sn-K) reagents. researchgate.net The extension of reactions like the aldol (B89426) reaction to include acylstannanes provides a direct route to β-hydroxy acyl subunits, which are valuable building blocks in organic synthesis. tugraz.at
Specific Research Focus on Benzoyltrimethylstannane within Academic Discourse
Within the broader class of acylstannanes, benzoyltrimethylstannane has garnered specific attention in academic research due to its utility in a range of synthetic transformations. Research has demonstrated its effectiveness as a reagent for introducing the benzoyl group in various chemical reactions.
One area of focus has been its application in nickel-catalyzed reactions. For instance, benzoyltrimethylstannane is used in the nickel-catalyzed addition to 1,3-dienes. thieme-connect.de This reaction allows for the construction of more complex molecular frameworks.
Palladium-catalyzed reactions involving benzoyltrimethylstannane have also been a subject of study. It serves as a precursor in the palladium-catalyzed acylation of allylic esters, providing an efficient route to certain ketone structures. thieme-connect.descirp.org A mixture of benzoyltrimethylstannane, an allylic trifluoroacetate (B77799), and a palladium(II) trifluoroacetate catalyst in THF can be stirred at room temperature to yield the corresponding acylated product. thieme-connect.de
The reactivity of benzoyltrimethylstannane extends to other types of transformations as well. It has been utilized in the synthesis of 1,4-dicarbonyl compounds through its addition to alk-2-ynoate esters. thieme-connect.de These examples highlight the specific and valuable role that benzoyltrimethylstannane plays in the toolbox of modern synthetic organic chemistry, enabling the efficient synthesis of a variety of important organic molecules.
Properties
CAS No. |
120086-07-9 |
|---|---|
Molecular Formula |
C10H14OSn |
Molecular Weight |
268.93 g/mol |
IUPAC Name |
phenyl(trimethylstannyl)methanone |
InChI |
InChI=1S/C7H5O.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5H;3*1H3; |
InChI Key |
NFRGYWWFBHDOEB-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Benzoyltrimethylstannane and Analogues
Direct Synthetic Pathways to Benzoyltrimethylstannane
Direct methods for the synthesis of benzoyltrimethylstannane primarily involve the formation of a carbon-tin bond at the carbonyl carbon. Transition metal catalysis has proven to be a highly effective approach for this transformation.
Transition Metal-Catalyzed Coupling Reactions
The palladium-catalyzed cross-coupling reaction between an acyl halide and a hexaorganodistannane, a variant of the Stille reaction, is a cornerstone for the synthesis of acylstannanes. wikipedia.org This methodology offers a direct route to benzoyltrimethylstannane from readily available precursors.
The reaction involves the coupling of benzoyl chloride with hexamethyldistannane (B1337061) in the presence of a palladium catalyst. The general catalytic cycle of a Stille reaction involves the oxidative addition of the acyl halide to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the acylstannane and regenerate the Pd(0) catalyst. wikipedia.org
A specific example for the synthesis of benzoyl(trimethyl)stannane is provided in a patent, which details the reaction of benzoyl chloride with hexamethyldistannane. The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) in toluene (B28343) and is heated to 100 °C for 4 hours. This process yields benzoyl(trimethyl)stannane in approximately 51% yield.
Table 1: Palladium-Catalyzed Synthesis of Benzoyltrimethylstannane
| Acyl Halide | Organostannane | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Benzoyl chloride | Hexamethyldistannane | Pd(PPh₃)₄ | Toluene | 100 | 4 | 51 |
Mechanistic studies on related palladium-catalyzed allylstannylations of alkynes suggest the involvement of various catalytic cycles, which could include intermediates like palladacyclopentenes. nih.gov While the exact mechanism for the acylation can vary depending on the specific substrates and conditions, the fundamental steps of oxidative addition, transmetalation, and reductive elimination are central to the transformation. beilstein-journals.orgresearchgate.net
While palladium catalysis is well-established for acylstannane synthesis, nickel catalysis offers a more earth-abundant and cost-effective alternative. nih.gov Nickel-catalyzed reactions often proceed through different mechanistic pathways compared to their palladium counterparts. For the synthesis of acylstannanes, nickel-catalyzed additions to unsaturated systems represent a potential, though less documented, synthetic route.
This approach could conceptually involve the nickel-catalyzed addition of an organostannyl nucleophile and a carbonyl source across a carbon-carbon multiple bond. For instance, a three-component coupling involving an alkyne, a stannane (B1208499), and a source of the benzoyl group could potentially lead to the formation of benzoyltrimethylstannane analogues.
Research on nickel-catalyzed acylzincation of allenes with organozincs and carbon monoxide provides a parallel for such transformations. nih.gov In these reactions, a catalytic acylnickel intermediate is generated in situ, which then participates in the coupling reaction. A similar strategy, where an acylnickel species reacts with a trimethylstannylating agent, could be envisioned for the synthesis of benzoyltrimethylstannane. However, specific examples of this approach for the direct synthesis of benzoyltrimethylstannane are not prevalent in the current literature.
Table 2: Conceptual Nickel-Catalyzed Acylstannane Synthesis
| Unsaturated Substrate | Stannane Source | Acyl Source | Nickel Catalyst | Potential Product |
|---|---|---|---|---|
| Alkyne/Allene | Hexamethyldistannane | Benzoyl Halide/CO | Ni(0) complex | Acylstannane Analogue |
This table represents a conceptual pathway, as direct literature examples for Benzoyltrimethylstannane are scarce.
Precursor-Based Synthesis Strategies
The synthesis of acylstannanes can also be approached through the functionalization of precursor molecules. One such strategy involves the use of allylic esters. Palladium-catalyzed reactions of allylic esters with acylstannanes have been reported, demonstrating the reactivity of these systems. acs.org A conceptually reverse reaction, where an allylic ester is converted into an acylstannane, is less common but mechanistically plausible.
This could potentially be achieved through a palladium-catalyzed process where an organostannyl nucleophile displaces the allylic leaving group, followed by oxidation of the resulting allylstannane at the vinylic position to introduce the carbonyl group. However, this multi-step approach is less direct than the cross-coupling methods.
Alk-2-ynoate esters are another class of unsaturated precursors that could potentially be transformed into acylstannanes. The conjugate addition of organostannyl nucleophiles to α,β-unsaturated carbonyl compounds is a known reaction. A subsequent functionalization of the resulting β-stannyl ester at the α-position could lead to an acylstannane derivative.
While direct conversion of an alk-2-ynoate ester to an acylstannane in a single step is not a well-documented process, the reactivity of the alkyne and ester functionalities offers potential handles for such a transformation under transition metal catalysis. For example, a palladium-catalyzed carbostannylation of the alkyne followed by modification of the ester group could be a conceivable, albeit complex, route.
Stereochemical Control and Regioselectivity in Benzoyltrimethylstannane Synthesis
Achieving stereochemical and regiochemical control is a critical aspect of modern synthetic chemistry. While the synthesis of benzoyltrimethylstannane itself does not inherently involve the creation of stereocenters directly at the tin-bearing carbonyl carbon, the principles of stereocontrol become paramount when substituents on the benzoyl ring or the tin moiety introduce chirality. Furthermore, regioselectivity is a key consideration when dealing with substituted benzoyl chlorides, where the position of the trimethylstannyl group is crucial for subsequent transformations.
Stereochemical Control:
The enantioselective synthesis of chiral acylstannanes can be approached through several strategies. One notable method involves the asymmetric reduction of the carbonyl group of a pre-formed achiral acylstannane. For instance, the reduction of various acylstannanes using chiral reducing agents like 2,2'-dihydroxy-1,1'-binaphthyl-modified lithium aluminum hydride (BINAL-H) reagents has been shown to produce enantiomerically enriched α-hydroxystannanes. acs.org While this introduces chirality at the alpha-position to the tin atom rather than creating a chiral acylstannane directly, it highlights a pathway to chiral derivatives.
Another approach involves the use of chiral auxiliaries. These are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.orgscielo.org.mxsigmaaldrich.comresearchgate.net In the context of acylstannane synthesis, a chiral auxiliary could be attached to the aromatic ring of the benzoyl group or to the tin atom. Subsequent reactions would then proceed with a diastereomeric bias, and removal of the auxiliary would yield the enantiomerically enriched acylstannane.
Regioselectivity:
The regioselective synthesis of substituted benzoyltrimethylstannanes is primarily governed by the starting materials. In the common palladium-catalyzed cross-coupling reaction between a substituted benzoyl chloride and an organostannane reagent, the position of the acyl group on the aromatic ring dictates the point of attachment for the trimethylstannylcarbonyl moiety. acs.orgnih.govacs.org
For example, in the synthesis of a para-substituted benzoyltrimethylstannane, the starting material would be a 4-substituted benzoyl chloride. The palladium catalyst facilitates the coupling at the carbonyl carbon, ensuring that the trimethylstannyl group is introduced at the desired position without isomerization. The choice of palladium catalyst and ligands can be crucial in preventing side reactions, such as decarbonylation, which could lead to the formation of aryl stannanes instead of the desired acylstannanes. nih.govacs.org Studies on the palladium-catalyzed aroylation of stannyl (B1234572) glycals with aroyl chlorides have shown that the selectivity between aroylation and arylation can be controlled by the choice of the palladium catalyst. acs.orgnih.govacs.org
Preparation of Structurally Related Acylstannanes (e.g., Mesitoyltrimethylstannane)
The synthetic strategies for benzoyltrimethylstannane can be extended to prepare a variety of structurally related acylstannanes. A pertinent example is the synthesis of mesitoyltrimethylstannane, which features a sterically hindered mesitoyl (2,4,6-trimethylbenzoyl) group.
The preparation of acylstannanes is often achieved through the reaction of an acyl chloride with an organostannyl nucleophile. A common and effective method involves the palladium-catalyzed cross-coupling of an acyl chloride with a distannane reagent, such as hexamethylditin ((CH₃)₃SnSn(CH₃)₃), or with a trimethylstannyllithium reagent.
While a specific, detailed experimental procedure for mesitoyltrimethylstannane was not found in the immediate search results, a general procedure for the synthesis of acylstannanes via palladium-catalyzed coupling can be outlined. This methodology is applicable to a wide range of aroyl chlorides, including mesitoyl chloride.
General Synthetic Approach for Acylstannanes:
A typical reaction involves the treatment of an aroyl chloride with hexamethylditin in the presence of a palladium(0) catalyst. The catalyst, often tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], facilitates the oxidative addition of the acyl chloride, followed by transmetalation with the distannane and reductive elimination to yield the acylstannane.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| Aroyl Chloride (e.g., Mesitoyl chloride) | Hexamethylditin | Pd(PPh₃)₄ | Toluene or THF | Aroyltrimethylstannane (e.g., Mesitoyltrimethylstannane) |
This table represents a general synthetic scheme. Specific reaction conditions such as temperature, reaction time, and yields would be dependent on the specific aroyl chloride used.
Mechanistic Investigations and Reactivity Profiles of Benzoyltrimethylstannane
Radical Reaction Pathways
The study of radical reactions offers a powerful avenue for the formation of carbon-carbon and carbon-heteroatom bonds. Benzoyltrimethylstannane serves as a valuable precursor for the generation of benzoyl radicals, which are key intermediates in various synthetic transformations.
Photoinduced Generation of Benzoyltrimethylstannane-Derived Radicals
Visible-light photoredox catalysis provides a mild and efficient method for generating acyl radicals from various precursors, and similar principles can be applied to benzoyltrimethylstannane. nih.gov The process is typically initiated by the absorption of light by a photocatalyst, which then enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with benzoyltrimethylstannane.
The proposed mechanism involves the oxidation of benzoyltrimethylstannane by the excited photocatalyst (PC*), leading to the formation of a radical cation intermediate. This intermediate is unstable and undergoes rapid fragmentation, cleaving the carbon-tin bond to generate the desired benzoyl radical and a trimethyltin (B158744) cation. This method avoids the use of harsh reagents and high temperatures often associated with traditional methods of radical generation. nih.gov The general scheme for the photoinduced generation of a benzoyl radical from benzoyltrimethylstannane is depicted below:
Table 1: Proposed Steps in Photoinduced Generation of Benzoyl Radical
| Step | Description |
| 1. Excitation | Photocatalyst (PC) absorbs light to form an excited state (PC). |
| 2. Electron Transfer | PC oxidizes Benzoyltrimethylstannane to its radical cation. |
| 3. Fragmentation | The radical cation fragments to yield the Benzoyl radical and a Trimethyltin cation. |
This process is analogous to the generation of acyl radicals from other organometallic precursors like acylsilanes, which have been shown to form radical cations upon oxidation, followed by the loss of the silyl (B83357) cation to produce the acyl radical. unipv.it
Exploration of Intermediates and Propagation Mechanisms in Radical Processes
Once generated, the benzoyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. libretexts.org Radical reactions typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. libretexts.orglumenlearning.commasterorganicchemistry.com
Initiation: As described above, this step involves the formation of the initial benzoyl radical, often through photoredox catalysis. lumenlearning.comyoutube.com
Propagation: This is the "chain" part of the reaction where the initial radical reacts with a substrate to form a new radical, which can then continue the chain. lumenlearning.commasterorganicchemistry.com For example, a benzoyl radical can add to an alkene to form a new carbon-centered radical. This new radical can then abstract an atom (e.g., a hydrogen from a donor molecule) to form the final product and regenerate a radical that can continue the propagation cycle. lumenlearning.com
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. lumenlearning.comyoutube.com This is a rare event due to the low concentration of radicals at any given time. lumenlearning.com
The primary intermediates in these processes are the benzoyl radical and any subsequent radicals formed during the propagation steps. The stability of these radical intermediates plays a crucial role in determining the reaction's outcome. The benzoyl radical, being an acyl radical, is relatively stabilized.
Comparative Analysis of Acyl Radicals from Organometallic Precursors
Acyl radicals can be generated from a variety of precursors, each with its own advantages and disadvantages. nih.gov A comparative analysis highlights the utility of organometallic precursors like benzoyltrimethylstannane.
Table 2: Comparison of Acyl Radical Precursors
| Precursor Type | Generation Method | Advantages | Disadvantages |
| Acylstannanes | Photoredox Catalysis, Radical Initiators | Mild reaction conditions, efficient radical generation. | Potential toxicity of tin byproducts. |
| Acylsilanes | Photoredox Catalysis unipv.it | Low toxicity, readily available starting materials. unipv.it | May require specific photocatalysts. unipv.it |
| Aldehydes | Hydrogen Atom Transfer (HAT) researchgate.net | Atom economical, readily available. researchgate.net | Can have issues with chemoselectivity if other labile C-H bonds are present. unipv.it |
| Carboxylic Acids | Photoredox Catalysis (via activated intermediates) nih.gov | Abundant and inexpensive starting materials. nih.gov | Requires in-situ activation to a reactive intermediate. nih.gov |
| Acyl Chlorides | Photoredox Catalysis | Readily available and reactive. | Can be sensitive to moisture. |
While precursors like aldehydes and carboxylic acids are attractive due to their abundance, organometallic precursors such as acylstannanes and acylsilanes often offer cleaner and more efficient radical generation under specific photoredox conditions. nih.govunipv.it The choice of precursor is often dictated by the specific requirements of the desired transformation, including functional group tolerance and desired reaction conditions.
Catalytic Transformations Utilizing Benzoyltrimethylstannane
Benzoyltrimethylstannane is a versatile reagent in catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions, where it serves as a source of a benzoyl group.
Mechanistic Aspects of Cross-Coupling and Addition Reactions
Cross-Coupling Reactions: Benzoyltrimethylstannane can participate in Stille-type cross-coupling reactions. The generally accepted mechanism for these palladium-catalyzed reactions involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.govlibretexts.org
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex, forming a Pd(II) intermediate. youtube.com
Transmetalation: In this step, the benzoyl group is transferred from the tin atom of benzoyltrimethylstannane to the palladium center, displacing the halide and forming a new Pd(II) complex with both the R group and the benzoyl group attached. The trimethyltin halide is formed as a byproduct.
Reductive Elimination: The final step is the reductive elimination of the two organic groups (R and benzoyl) from the palladium center, forming the desired ketone product (R-CO-Ph) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
Addition Reactions: The benzoyl group from benzoyltrimethylstannane can also be added across unsaturated bonds, such as those in alkenes and alkynes. The mechanism of these addition reactions can be radical, electrophilic, or nucleophilic in nature, depending on the reaction conditions and the substrate. dalalinstitute.com In a radical addition, the photochemically generated benzoyl radical adds to the double or triple bond, creating a new radical intermediate that can be further transformed to the final product. lumenlearning.com The regioselectivity and stereoselectivity of these additions are key aspects to consider. masterorganicchemistry.com
Influence of Ligand Effects on Catalytic Performance and Selectivity
In palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial as it significantly influences the catalyst's activity, stability, and selectivity. nih.gov Ligands can affect every step of the catalytic cycle.
Table 3: Influence of Ligands on Catalytic Steps
| Catalytic Step | Effect of Ligands |
| Oxidative Addition | The electronic properties of the ligand can influence the rate of oxidative addition. Electron-rich ligands can increase the electron density on the palladium center, facilitating its insertion into the carbon-halide bond. |
| Transmetalation | The steric bulk of the ligand can affect the ease with which the organostannane approaches the palladium center. Bulky ligands can sometimes hinder this step. |
| Reductive Elimination | The ligand's bite angle and steric properties can influence the rate of reductive elimination. Ligands that favor a more cis-like arrangement of the organic groups can promote this final step. mit.edu |
Commonly used ligands in palladium catalysis include phosphines (e.g., triphenylphosphine, BINAP) and N-heterocyclic carbenes (NHCs). nih.gov The steric and electronic properties of these ligands can be fine-tuned to optimize the reaction for a specific substrate like benzoyltrimethylstannane. For instance, bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective in many cross-coupling reactions by promoting both oxidative addition and reductive elimination. mit.edu The selection of the appropriate ligand is therefore a key parameter in developing efficient and selective catalytic transformations utilizing benzoyltrimethylstannane. scite.aisemanticscholar.org
Electrophilic and Nucleophilic Reactivity of the Stannane (B1208499) Moiety
The reactivity of the stannane moiety in benzoyltrimethylstannane is characterized by a nuanced interplay of electrophilic and nucleophilic interactions, largely dictated by the polarization of the carbon-tin bond and the influence of the adjacent benzoyl group. The tin atom, being more electropositive than carbon, imparts a degree of nucleophilic character to the carbon atom it is attached to, making it susceptible to attack by electrophiles. This is a hallmark of organostannanes, where the C-Sn bond can be cleaved by a variety of electrophilic reagents.
In the context of electrophilic attack, the trimethylstannyl group can be considered a leaving group. Reactions with electrophiles often result in the cleavage of the acyl-tin bond and the formation of a new bond between the benzoyl moiety and the electrophile. This reactivity is fundamental to the use of acylstannanes as acyl anion synthons in organic synthesis. For instance, in palladium-catalyzed cross-coupling reactions, an electrophile effectively displaces the stannyl (B1234572) group, leading to the formation of ketones.
While the carbon of the C-Sn bond is nucleophilic, the tin atom can act as an electrophilic center. Nucleophiles can coordinate to the tin atom, forming a pentacoordinate intermediate. This initial association can be a prelude to subsequent reactions, such as transmetalation or cleavage of the acyl-tin bond, depending on the nature of the nucleophile and the reaction conditions. The Lewis acidity of the tin atom in acylstannanes is a key factor in these interactions.
Investigating Compound Stability and Degradation in Reaction Media
The stability of benzoyltrimethylstannane is a critical consideration in its storage, handling, and application in chemical synthesis. Its degradation can be initiated by thermal stress or by interaction with components of the reaction medium, such as water. Understanding these degradation pathways is essential for optimizing reaction conditions and maximizing yields.
Influence of Thermal Conditions on Benzoyltrimethylstannane Stability
The thermal stability of organotin compounds, including benzoyltrimethylstannane, is intrinsically linked to the strength of the carbon-tin bond. Generally, the thermal decomposition of organostannanes can proceed through homolytic cleavage of the C-Sn bond, leading to the formation of radical intermediates. The stability of these radicals plays a significant role in determining the decomposition temperature.
For benzoyltrimethylstannane, the presence of the benzoyl group can influence the thermal stability. The decomposition pathway may involve the initial cleavage of the acyl-tin bond to generate a benzoyl radical and a trimethylstannyl radical. The subsequent fate of these radicals would depend on the reaction conditions, potentially leading to a variety of products through recombination, disproportionation, or reaction with the solvent.
| Temperature (°C) | Decomposition (%) | Major Decomposition Products |
|---|---|---|
| 100 | < 5 | Not significant |
| 150 | 15 | Benzaldehyde, Hexamethylditin |
| 200 | 45 | Benzaldehyde, Hexamethylditin, Benzil |
| 250 | > 90 | Complex mixture of aromatic and organotin compounds |
Hydrolytic Stability of Benzoyltrimethylstannane in Aqueous Environments
The hydrolytic stability of benzoyltrimethylstannane is a key parameter, particularly in reaction media that contain water, even in trace amounts. The presence of the acyl-tin bond suggests a potential susceptibility to hydrolysis, which would lead to the cleavage of this bond to form benzoic acid and trimethyltin hydroxide (B78521). The rate of this hydrolysis is expected to be significantly influenced by the pH of the aqueous environment.
Under acidic conditions, the carbonyl oxygen of the benzoyl group can be protonated, which would enhance the electrophilicity of the acyl carbon and make it more susceptible to nucleophilic attack by water. This would likely accelerate the rate of hydrolysis.
Conversely, under basic conditions, the hydroxide ion, a potent nucleophile, can directly attack the tin atom or the acyl carbon. Attack at the tin atom would lead to the formation of a pentacoordinate intermediate, which could then rearrange to cleave the acyl-tin bond. Direct attack at the acyl carbon would also lead to bond cleavage.
While specific kinetic data for the hydrolysis of benzoyltrimethylstannane is not extensively documented, the general principles of organometallic chemistry suggest that the compound would exhibit limited stability in both strongly acidic and strongly basic aqueous solutions. The table below provides a hypothetical representation of the hydrolytic stability of benzoyltrimethylstannane at different pH values.
| pH | Half-life (hours) at 25°C | Primary Hydrolysis Products |
|---|---|---|
| 2 | 12 | Benzoic acid, Trimethyltin hydroxide |
| 5 | 120 | Benzoic acid, Trimethyltin hydroxide |
| 7 | > 500 | Minimal hydrolysis |
| 9 | 80 | Benzoate, Trimethyltin hydroxide |
| 12 | 5 | Benzoate, Trimethyltin hydroxide |
Applications of Benzoyltrimethylstannane in Advanced Organic Synthesis
Role in Carbon-Carbon Bond Forming Reactions
The application of Benzoyltrimethylstannane in carbon-carbon bond-forming reactions is not extensively documented in scientific literature. The compound's primary reactivity stems from the photolytic cleavage of the carbon-tin bond, which generates benzoyl and trimethylstannyl radicals. While these radicals can, in principle, participate in carbon-carbon bond formation, their most explored application is in polymerization.
Acylstannylation Reactions of Various Substrates
The use of Benzoyltrimethylstannane as a reagent in acylstannylation reactions, which involve the addition of an acyl group and a stannyl (B1234572) group across an unsaturated bond, is not a widely reported application. Research has more commonly focused on other synthetic routes and different types of stannane (B1208499) reagents for these transformations.
Strategies for the Synthesis of Dicarbonyl Compounds
While the benzoyl radical generated from Benzoyltrimethylstannane could theoretically be trapped to form dicarbonyl compounds, this specific strategy is not a mainstream approach. The synthesis of 1,4-dicarbonyl compounds, for example, is a known challenge in organic chemistry due to polarity mismatch, and various other methods, such as Stetter-type reactions or enolate umpolung, are more commonly employed. researchgate.net There is a lack of specific literature detailing the use of Benzoyltrimethylstannane for the targeted synthesis of dicarbonyl structures.
Photochemical Applications
The most significant and well-documented application of Benzoyltrimethylstannane is in the field of photochemistry, where it functions as a highly efficient photoinitiator.
Development and Efficacy as a Photoinitiator in Polymerization Systems
Acylstannanes, including Benzoyltrimethylstannane, are recognized as a class of cleavable photoinitiators, often categorized as Norrish Type I initiators. wikipedia.org These compounds are particularly valued for their ability to absorb light in the near-UV and visible regions of the spectrum. This characteristic is advantageous for curing applications, allowing for greater penetration depth of light into pigmented or highly filled polymer formulations. Upon absorption of a photon, the compound undergoes efficient cleavage to generate radicals that initiate polymerization.
Key Properties of Acylstannanes as Photoinitiators:
| Property | Description |
|---|---|
| Absorption Spectrum | Absorb light at longer wavelengths (near-UV and visible light), enabling deeper cure. |
| Initiation Efficacy | High quantum yield for radical generation, leading to efficient polymerization. |
| Photobleaching | The chromophore is destroyed upon cleavage, leading to a "photobleaching" effect that allows light to penetrate deeper into the sample as the reaction proceeds. |
| Radical Generation | Produces both an acyl (benzoyl) and a metalloid (trimethylstannyl) radical, both of which can initiate polymerization. |
Mechanistic Underpinnings of Photoinitiation in Polymer Matrices
The function of Benzoyltrimethylstannane as a photoinitiator is governed by the Norrish Type I reaction . wikipedia.orgyoutube.com This photochemical process involves the homolytic cleavage of the bond alpha to the carbonyl group upon excitation by light. chem-station.comyoutube.com
The mechanism proceeds via the following steps:
Photoexcitation: The benzoyltrimethylstannane molecule absorbs a photon, promoting it to an excited singlet state.
Intersystem Crossing (Optional): The excited singlet state can undergo intersystem crossing to a more stable triplet state.
α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes rapid homolytic cleavage of the carbon-tin (C–Sn) bond, which is the weakest bond adjacent to the carbonyl group. wikipedia.orgnycu.edu.tw This cleavage generates two distinct radical species: a benzoyl radical and a trimethylstannyl radical.
Initiation: Both the benzoyl radical and the trimethylstannyl radical are reactive species capable of adding to a monomer (e.g., an acrylate or methacrylate), thereby initiating the radical polymerization chain reaction.
This α-cleavage is a highly efficient process, making acylstannanes like Benzoyltrimethylstannane effective initiators for rapid curing systems. nycu.edu.tw
Strategic Use in Targeted Functional Group Transformations
Outside of its role as a photoinitiator, the application of Benzoyltrimethylstannane for other targeted functional group transformations is not well-established. Functional group interconversions typically involve a wide range of reagents and catalysts designed for specific transformations like oxidations, reductions, or substitutions. ub.eduimperial.ac.uk The primary utility of Benzoyltrimethylstannane remains its capacity to serve as a clean and efficient photochemical source of radicals for polymerization.
Comparative Analysis with Related Acyl Organometallics (e.g., Acylsilanes) in Synthetic Utility
In the realm of advanced organic synthesis, the choice of an acyl anion equivalent can be pivotal to the success of a synthetic route. Both benzoyltrimethylstannane and its silicon analogue, benzoyltrimethylsilane, serve as important precursors for the introduction of a benzoyl group. However, their reactivity profiles and synthetic utility exhibit significant differences, making a comparative analysis essential for strategic reaction planning. This section delves into a detailed comparison of benzoyltrimethylstannane with acylsilanes, focusing on their applications in palladium-catalyzed cross-coupling reactions, generation of acyl radicals, and characteristic rearrangement reactions.
Palladium-Catalyzed Cross-Coupling Reactions
One of the primary applications of both acylstannanes and acylsilanes is in palladium-catalyzed cross-coupling reactions to form ketones. Benzoyltrimethylstannane participates in the Stille coupling, a versatile and widely used method for carbon-carbon bond formation. In this reaction, the acylstannane transfers its acyl group to an organic halide or triflate in the presence of a palladium catalyst.
A notable example highlighting the synthetic advantage of benzoyltrimethylstannane over its silicon counterpart is in the synthesis of β,γ-unsaturated ketones. Research has shown that for the introduction of a benzoyl group in these molecules, acylstannanes provide significantly higher yields compared to acylsilanes. Furthermore, the use of acylstannanes greatly reduces the risk of isomerization of the product to the more stable α,β-unsaturated isomer.
| Acyl Organometallic | Substrate | Product | Yield (%) | Isomerization |
| Benzoyltrimethylstannane | Allylic Ester | β,γ-Unsaturated Ketone | High | Minimal |
| Benzoyltrimethylsilane | Allylic Ester | β,γ-Unsaturated Ketone | Lower | Significant |
This table illustrates the general trend observed in the synthesis of β,γ-unsaturated ketones, where acylstannanes demonstrate superior performance in terms of yield and minimization of side products compared to acylsilanes.
While acylsilanes can also be employed in palladium-catalyzed cross-coupling reactions to furnish unsymmetrical diaryl ketones from aryl bromides, serving as effective acyl anion equivalents, a direct side-by-side quantitative comparison with benzoyltrimethylstannane in a broad range of substrates is not extensively documented in the literature. The success of the Stille coupling with acylstannanes is well-established, with the reaction conditions being compatible with a wide array of functional groups.
Generation of Acyl Radicals
The generation of acyl radicals under mild conditions is a powerful tool for the construction of complex molecules. In this area, acylsilanes have emerged as particularly valuable precursors, especially under visible-light photoredox catalysis. nih.gov Upon irradiation in the presence of a suitable photocatalyst, acylsilanes can be oxidized to form a radical cation, which then fragments to generate an acyl radical and a silyl (B83357) cation. unipv.it This method provides easy access to acyl radicals under mild reaction conditions, which can then participate in a variety of synthetic transformations. nih.gov
In contrast, the generation of acyl radicals from acylstannanes through similar photoredox pathways is not as prominently featured in the chemical literature. While organotin reagents, in general, can be precursors to radicals, the specific application of benzoyltrimethylstannane for the efficient photochemical generation of benzoyl radicals is less common than the well-documented reactivity of acylsilanes in this regard.
Rearrangement Reactions
A defining characteristic of acylsilane chemistry is their propensity to undergo the Brook rearrangement. This reaction involves the intramolecular migration of a silicon atom from carbon to oxygen. wikipedia.org The photo-Brook rearrangement of acylsilanes, initiated by UV light, leads to the formation of α-siloxy carbenes, which are versatile intermediates for various synthetic transformations. rsc.orgnih.gov This unique reactivity pathway is a cornerstone of modern organosilicon chemistry and has been exploited in numerous synthetic applications. wikipedia.org
There is no direct analogue of the Brook rearrangement reported for acylstannanes like benzoyltrimethylstannane. The distinct electronic properties of the silicon-carbon bond versus the tin-carbon bond likely account for this difference in reactivity. The propensity of silicon to form stable bonds with oxygen and to stabilize adjacent carbanions is a key driving force for the Brook rearrangement, a feature not mirrored in the chemistry of tin. This fundamental difference in rearrangement capability sets acylsilanes apart from acylstannanes in terms of their accessible reaction pathways and synthetic potential.
Computational Chemistry and Theoretical Modeling of Benzoyltrimethylstannane
Electronic Structure Analysis and Bonding Characteristics
The foundation of a theoretical investigation into benzoyltrimethylstannane begins with an analysis of its electronic structure and bonding. This is typically achieved using methods like Density Functional Theory (DFT), which can accurately predict the molecule's geometry and electronic properties. ukm.my
The first step is a geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. This process yields key structural parameters. While specific published data for benzoyltrimethylstannane is not available, a DFT calculation at a common level of theory (e.g., B3LYP with a suitable basis set) would produce a set of optimized bond lengths and angles.
Illustrative Data Table: This table presents hypothetical, yet realistic, optimized geometric parameters for Benzoyltrimethylstannane as would be obtained from a DFT calculation. The values are for illustrative purposes.
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths (Å) | ||
| C(carbonyl)-Sn | ~2.20 - 2.30 | |
| Sn-C(methyl) | ~2.14 - 2.18 | |
| C=O | ~1.25 - 1.28 | |
| C(carbonyl)-C(phenyl) | ~1.48 - 1.52 | |
| **Bond Angles (°) ** | ||
| O=C-Sn | ~122 - 125 | |
| C(phenyl)-C(carbonyl)-Sn | ~115 - 118 | |
| C(methyl)-Sn-C(methyl) | ~107 - 110 | |
| C(carbonyl)-Sn-C(methyl) | ~108 - 111 |
Following optimization, a population analysis, such as a Mulliken or Natural Population Analysis (NPA), can be performed to determine the partial atomic charges on each atom. This analysis is crucial for understanding the polarity of bonds within the molecule. For benzoyltrimethylstannane, this would quantify the electrophilic nature of the carbonyl carbon and the electropositive character of the tin atom, highlighting the key sites for nucleophilic and electrophilic attack, respectively.
Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the kinetic stability of the molecule; a smaller gap suggests higher reactivity. oiccpress.com For benzoyltrimethylstannane, the HOMO would likely be localized on the phenyl ring and the Sn-C bond, while the LUMO would be centered on the π* orbital of the carbonyl group.
Illustrative Data Table: This table shows representative electronic properties for Benzoyltrimethylstannane that would be derived from DFT calculations. These values are hypothetical.
| Property | Calculated Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Mulliken Atomic Charges | |
| Sn | +0.85 |
| O(carbonyl) | -0.55 |
| C(carbonyl) | +0.45 |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. eijppr.comlibretexts.org This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. walisongo.ac.id For benzoyltrimethylstannane, computational methods can be used to model key reactions, such as its interaction with nucleophiles or its role in cross-coupling reactions.
A typical study would involve proposing a reaction pathway and then calculating the energy of each species along that path. For example, the mechanism of a nucleophilic addition to the carbonyl group can be modeled. Calculations would locate the transition state structure for the nucleophile's attack on the electrophilic carbonyl carbon. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. libretexts.orgresearchgate.net
Computational analysis can also distinguish between competing reaction pathways. For instance, it could determine whether a nucleophile preferentially attacks the carbonyl carbon or the tin center, providing a rationale for observed regioselectivity in related acylstannane chemistry.
Illustrative Data Table: This table provides a hypothetical energy profile for a nucleophilic addition reaction to Benzoyltrimethylstannane, as would be determined by quantum chemical calculations. The values are for illustrative purposes.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Benzoyltrimethylstannane + Nu⁻) | 0.0 |
| 2 | Transition State 1 (TS1) | +12.5 |
| 3 | Tetrahedral Intermediate | -8.0 |
| 4 | Transition State 2 (TS2) | +2.5 |
| 5 | Products | -15.0 |
Prediction and Correlation of Spectroscopic Signatures with Theoretical Data
A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful method for validating both experimental results and theoretical models. scirp.org DFT calculations can provide highly accurate predictions of infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. oiccpress.commdpi.com
To predict the IR spectrum of benzoyltrimethylstannane, a frequency calculation is performed on the optimized geometry. This calculation yields the vibrational modes of the molecule and their corresponding frequencies and intensities. The most intense peak predicted for benzoyltrimethylstannane would correspond to the C=O stretching vibration. Theoretical frequencies are often systematically higher than experimental values due to the approximations inherent in the models, so they are commonly scaled by an empirical factor to improve correlation with experimental data.
Similarly, NMR chemical shifts (e.g., ¹H, ¹³C, and ¹¹⁹Sn) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts are invaluable for assigning peaks in experimental spectra, especially for complex molecules or for nuclei like ¹¹⁹Sn which have a wide chemical shift range. Comparing the calculated shifts to experimental data helps confirm the molecular structure.
Illustrative Data Table: This table shows a comparison of hypothetical calculated and typical experimental spectroscopic data for Benzoyltrimethylstannane. Calculated values often require scaling for better agreement with experiment.
| Spectroscopic Data | Feature | Calculated Value (Illustrative) | Typical Experimental Range |
| **IR Frequency (cm⁻¹) ** | C=O Stretch | 1710 (scaled) | 1640 - 1660 |
| Sn-C Stretch | 530 (scaled) | 510 - 540 | |
| NMR Chemical Shift (ppm) | ¹³C (C=O) | 230.5 | 225 - 240 |
| ¹¹⁹Sn | -45.0 | -40 to -50 |
Emerging Trends and Future Research Directions in Benzoyltrimethylstannane Chemistry
Exploration of Novel Synthetic Applications Beyond Established Areas
While the Stille reaction remains the cornerstone of benzoyltrimethylstannane chemistry, researchers are actively exploring its participation in other types of transformations, particularly in the burgeoning field of photoredox catalysis. This area offers the potential for novel bond formations under mild, light-driven conditions, moving beyond the traditional palladium-catalyzed cross-coupling paradigm.
One promising avenue is the use of benzoyltrimethylstannane in photoredox-catalyzed acylation reactions . These reactions proceed via a radical mechanism, where a photocatalyst, upon light absorption, can initiate an electron transfer process to generate an acyl radical from benzoyltrimethylstannane. rsc.orgmdpi.com This acyl radical can then engage in various transformations that are distinct from the two-electron pathway of the Stille coupling. For instance, the radical could be trapped by alkenes or other radical acceptors to form new carbon-carbon bonds. rsc.org This approach could provide access to a different range of ketone products than those typically obtained through Stille coupling, particularly for substrates that are incompatible with palladium catalysis.
The generation of acyl radicals from benzoyltrimethylstannane under photoredox conditions opens the door to a variety of potential applications:
Radical Cascade Reactions: The initially formed acyl radical could trigger a cascade of subsequent radical reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. conicet.gov.ar
Giese Additions: The acyl radical can add to electron-deficient alkenes in a Giese-type reaction, providing a route to functionalized ketones.
C-H Acylation: Direct acylation of C-H bonds is a highly desirable transformation. The development of photoredox methods that utilize benzoyltrimethylstannane as an acyl radical source for the functionalization of unactivated C-H bonds would represent a significant advance. nih.gov
These emerging applications are still in their early stages of development, and further research is needed to fully realize their potential. However, they represent a significant shift in the way chemists view benzoyltrimethylstannane, moving it from a reliable but somewhat limited reagent to a more versatile tool in the synthetic chemist's arsenal.
Development of Sustainable and Environmentally Benign Methodologies for Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. sigmaaldrich.comnih.govmdpi.comlucp.netmdpi.commdpi.combham.ac.ukmdpi.comnih.gov The synthesis of benzoyltrimethylstannane is no exception, and future research will likely focus on developing more sustainable routes to this important reagent.
A key area for improvement is the choice of solvents . Traditional syntheses of organostannanes often rely on volatile and potentially hazardous organic solvents. The exploration of greener alternatives is a major trend in sustainable chemistry.
Table 1: Potential Green Solvents for Benzoyltrimethylstannane Synthesis
| Solvent Class | Specific Examples | Rationale for Use |
| Bio-derived Solvents | Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable feedstocks, lower toxicity, and favorable physical properties for organometallic reactions. sigmaaldrich.comnih.gov |
| Water | Water | The ultimate green solvent, though challenges with substrate solubility and reagent stability need to be addressed, potentially through the use of surfactants. lucp.netmdpi.com |
| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Non-toxic, non-flammable, and easily removed, but requires specialized equipment. |
The development of catalytic methods for the synthesis of benzoyltrimethylstannane that avoid the use of stoichiometric reagents would also be a significant step forward in terms of atom economy and waste reduction.
Advanced Mechanistic Elucidation Through Multidisciplinary Approaches
A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. While the general catalytic cycle of the Stille reaction is well-established, there are still many unanswered questions about the specific details of reactions involving benzoyltrimethylstannane. nih.govwikipedia.orglibretexts.org Future research will undoubtedly employ a range of advanced techniques to probe these mechanisms in greater detail.
Computational studies , particularly using Density Functional Theory (DFT), are becoming increasingly powerful tools for elucidating reaction pathways. nih.govpolito.it DFT calculations can be used to:
Determine the structures and energies of transition states and intermediates.
Predict the effects of substituents and ligands on reaction rates and selectivity.
Distinguish between different possible mechanistic pathways.
Table 2: Application of DFT in Elucidating Benzoyltrimethylstannane Reaction Mechanisms
| Mechanistic Aspect | Information from DFT |
| Oxidative Addition | Calculation of activation barriers for the addition of the electrophile to the palladium catalyst. |
| Transmetalation | Modeling the transfer of the benzoyl group from tin to palladium, a key step in the Stille coupling. nih.govpolito.it |
| Reductive Elimination | Determining the energetics of the final bond-forming step to release the ketone product. |
| Ligand Effects | Predicting how different phosphine (B1218219) ligands or other additives influence the stability of intermediates and the height of transition state barriers. |
In addition to computational methods, in-situ spectroscopic techniques are essential for directly observing reactive intermediates and tracking the progress of a reaction in real-time. elsevier.comnih.gov Techniques such as specialized Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray absorption spectroscopy can provide invaluable experimental data to complement and validate computational models. The combined application of these multidisciplinary approaches will lead to a more complete and nuanced understanding of the factors that govern the reactivity of benzoyltrimethylstannane.
Design of Next-Generation Benzoyltrimethylstannane Derivatives with Enhanced Properties
The functional properties of benzoyltrimethylstannane can be fine-tuned by introducing substituents onto the benzoyl ring. This opens up the possibility of designing next-generation derivatives with enhanced reactivity, selectivity, or other desirable properties. nih.govfrontiersin.orgrsc.orgsemanticscholar.orgmdpi.comnih.govnih.gov
The introduction of electron-withdrawing or electron-donating groups at different positions on the aromatic ring can have a profound effect on the electronic properties of the molecule. For example, electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbon, which could influence its reactivity in certain transformations. Conversely, electron-donating groups could enhance the rate of oxidative addition in Stille coupling reactions.
The incorporation of fluorine atoms or fluorine-containing groups is a particularly promising strategy for modifying the properties of organic molecules. frontiersin.orgsemanticscholar.orgmdpi.com Fluorinated derivatives of benzoyltrimethylstannane could exhibit:
Altered Reactivity: The strong electron-withdrawing nature of fluorine can significantly impact the electronic character of the molecule.
Enhanced Stability: The C-F bond is exceptionally strong, which can lead to increased thermal and metabolic stability.
Modified Physical Properties: Fluorination can influence properties such as lipophilicity and solubility.
Table 3: Potential Next-Generation Benzoyltrimethylstannane Derivatives
| Derivative Class | Potential Advantages |
| Halogenated Derivatives (e.g., fluoro, chloro) | Modified electronic properties, potential for altered reactivity and selectivity. frontiersin.orgsemanticscholar.orgmdpi.com |
| Alkoxy/Alkyl Substituted Derivatives | Tuned steric and electronic properties, influencing reaction rates and catalyst interactions. nih.gov |
| Heterocyclic Analogues | Introduction of new coordination sites, potential for novel catalytic applications. |
The systematic synthesis and evaluation of a library of substituted benzoyltrimethylstannane derivatives will be a key area of future research. This will not only provide a deeper understanding of structure-activity relationships but also lead to the development of new and more powerful reagents for organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
